molecular formula C10H12OSSi B8697266 4-((Trimethylsilyl)ethynyl)thiophene-2-carbaldehyde

4-((Trimethylsilyl)ethynyl)thiophene-2-carbaldehyde

Cat. No.: B8697266
M. Wt: 208.35 g/mol
InChI Key: XNICXMOVHOACRE-UHFFFAOYSA-N
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Description

4-((Trimethylsilyl)ethynyl)thiophene-2-carbaldehyde is an organic compound that features a thiophene ring substituted with a trimethylsilyl-ethynyl group and a carboxaldehyde group. This compound is of interest due to its unique structural properties, which make it useful in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Trimethylsilyl)ethynyl)thiophene-2-carbaldehyde typically involves the reaction of thiophene derivatives with trimethylsilylethynyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-((Trimethylsilyl)ethynyl)thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as halides and organometallic compounds are used for substitution reactions.

Major Products Formed

    Oxidation: Thiophene-2-carboxylic acid derivatives.

    Reduction: Thiophene-2-methanol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the reagent used.

Scientific Research Applications

4-((Trimethylsilyl)ethynyl)thiophene-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is utilized in the development of fluorescent probes and sensors for biological imaging.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is employed in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism by which 4-((Trimethylsilyl)ethynyl)thiophene-2-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The trimethylsilyl-ethynyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The thiophene ring provides a conjugated system that can interact with biological molecules, making it useful in the development of bioactive compounds.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Trimethylsilyl)ethynyl]thiophene
  • 3-[(Trimethylsilyl)ethynyl]thiophene
  • 4-[(Trimethylsilyl)ethynyl]benzaldehyde

Uniqueness

4-((Trimethylsilyl)ethynyl)thiophene-2-carbaldehyde is unique due to the presence of both the trimethylsilyl-ethynyl group and the carboxaldehyde group on the thiophene ring. This combination of functional groups provides distinct reactivity and stability, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H12OSSi

Molecular Weight

208.35 g/mol

IUPAC Name

4-(2-trimethylsilylethynyl)thiophene-2-carbaldehyde

InChI

InChI=1S/C10H12OSSi/c1-13(2,3)5-4-9-6-10(7-11)12-8-9/h6-8H,1-3H3

InChI Key

XNICXMOVHOACRE-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CSC(=C1)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-2-thiophenecarboxaldehyde (3.0 g, 16 mmol) in N,N-dimethylformamide (30 ml) were added successively (trimethylsilyl)acetylene (11 ml, 79 mmol), triethylamine (13 ml, 94 mmol), and dichlorobis(triphenylphosphine)palladium (1.1 g, 1.6 mmol) under a nitrogen atmosphere with stirring, and the resulting mixture was stirred at 80° C. for 2 hours under a nitrogen atmosphere. After stirring, the reaction mixture was diluted with ethyl acetate, poured into a saturated aqueous solution of ammonium chloride (250 ml) and extracted with ethyl acetate. The extract was washed with a saturated aqueous solution of sodium chloride and dried over magnesium sulfate. After filtration, the filtrate was evaporated in vacuo, and the crude product of the title compound thus obtained was purified by chromatography on a silica gel column using a mixed solvent of ethyl acetate and hexane (0:1 to 1:19) as the eluent to afford the title compound (3.3 g) in a yield of 100% as a brown oily product.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
100%

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